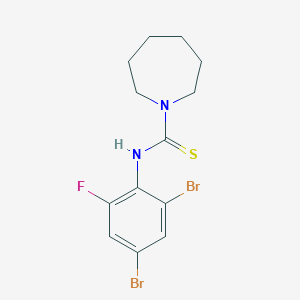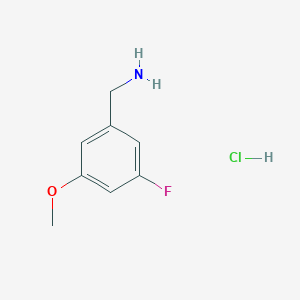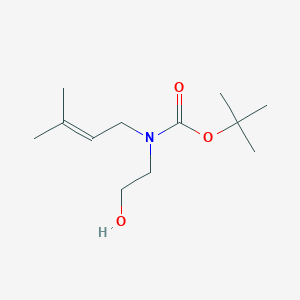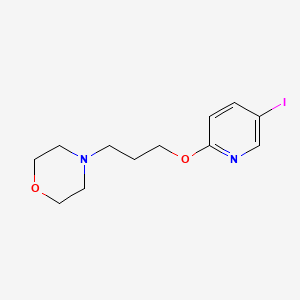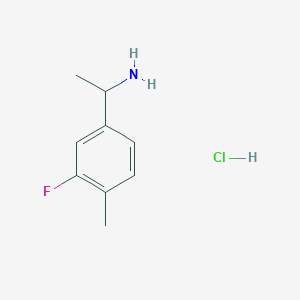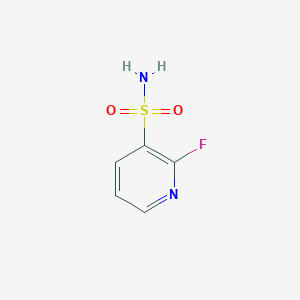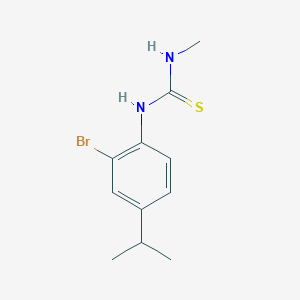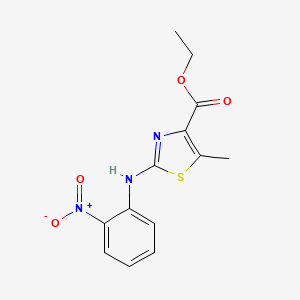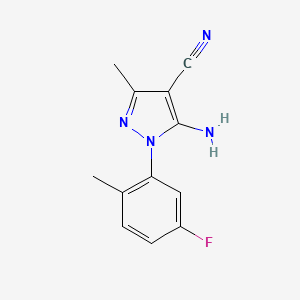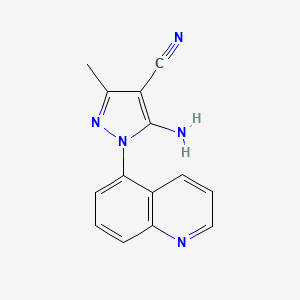![molecular formula C14H14ClN3O B1415381 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine CAS No. 1105194-58-8](/img/structure/B1415381.png)
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine
Übersicht
Beschreibung
“4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine” is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, one method involves the reaction of dichlorodiazine with triethylamine in ethanol under reflux conditions . Another method involves the reaction of 3,6-dichloropyridazine with N,N-diisopropylethylamine and morpholine in N,N-dimethyl-formamide under reflux conditions .Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques such as X-ray diffraction . The morpholine ring adopts a chair conformation, and the 1,6-dihydropyridazine ring forms a dihedral angle with the phenyl ring .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Theoretical Modeling
- The crystal structure and vibrational spectra of a compound closely related to 4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine were studied using X-ray diffraction and spectroscopy. This research provides insights into the molecular structure and vibrational properties of such compounds, which are essential for understanding their chemical behavior and potential applications (Aydin et al., 2015).
Biological Activities and Applications
- A study on a compound structurally similar to this compound explored its biological activities, including antimicrobial and antioxidant properties. This suggests potential applications of related compounds in medical and biological fields (Mamatha S.V et al., 2019).
- Another study synthesized derivatives of a related compound for potential use as anti-breast cancer agents. This highlights the possible application of this compound in cancer research and treatment (Praveen Kumar et al., 2021).
- Research on the synthesis of derivatives and their antimicrobial activities presents a potential application in developing new antimicrobial agents (A. Idhayadhulla et al., 2014).
Synthesis and Chemical Modification
- Studies on the synthesis and chemical modification of compounds related to this compound contribute to the development of new synthetic methodologies, which could be applied to a wide range of chemical and pharmaceutical products (D. J. Collins et al., 2000).
Drug Discovery and Development
- A study investigated the application of a similar compound in the discovery and development of new drugs, particularly in the context of neurokinin-1 receptor antagonism. This has implications for the development of treatments for conditions like depression and emesis (T. Harrison et al., 2001).
Miscellaneous Applications
- Additional research into the synthesis of related compounds has been conducted for various applications, including the development of novel analgesics (R. Aggarwal et al., 2020).
Biochemische Analyse
Biochemical Properties
4-[4-(6-Chloropyridazin-3-yl)phenyl]morpholine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to act as a catalytic and electrochemical reagent, which can be used in the allylation of alcohols . This compound’s interactions with enzymes and proteins can lead to changes in their activity, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to act as a catalyst in the reductive elimination of ketones, which can impact metabolic processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with specific sites on enzymes and proteins, altering their function and, consequently, the biochemical pathways they regulate .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity may decrease over time due to degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as acting as a catalyst in biochemical reactions. At higher doses, it can have toxic or adverse effects. Understanding the threshold effects and the safe dosage range is crucial for its application in research and potential therapeutic uses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a catalytic reagent in the allylation of alcohols highlights its involvement in metabolic processes that are essential for cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, which in turn influence its activity and function. The compound’s distribution within the cell can determine its effectiveness in biochemical reactions and its overall impact on cellular processes .
Eigenschaften
IUPAC Name |
4-[4-(6-chloropyridazin-3-yl)phenyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-14-6-5-13(16-17-14)11-1-3-12(4-2-11)18-7-9-19-10-8-18/h1-6H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFVGCYLXFDJFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801250254 | |
| Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105194-58-8 | |
| Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105194-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[4-(6-Chloro-3-pyridazinyl)phenyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801250254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Phenyl-6,7-dihydro-5h-[1,2,3]triazolo[5,1-b][1,3]oxazine-3-carboxylic acid](/img/structure/B1415299.png)
![tert-Butyl (1-[(5-methyl-1h-imidazol-4-yl)methyl]piperidin-4-yl)carbamate](/img/structure/B1415300.png)
![2-Chloro-n'-[(4-cyanophenoxy)acetyl]acetohydrazide](/img/structure/B1415302.png)
